molecular formula C6H14O2 B3368060 Peroxide, 1,1-dimethylethyl ethyl CAS No. 20396-54-7

Peroxide, 1,1-dimethylethyl ethyl

Cat. No.: B3368060
CAS No.: 20396-54-7
M. Wt: 118.17 g/mol
InChI Key: GOKFBDXJQGPRML-UHFFFAOYSA-N
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Description

“Peroxide, 1,1-dimethylethyl ethyl” is a chemical compound with the molecular formula C16H26O2 and a molecular weight of 250.3764 . It is also known by other names such as "1,1-Dimethyl-1-methyl-1-[(4-methylethyl)phenyl]ethyl peroxide" .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1,4-Dioxane with Dioxygen, resulting in an initiator radical and HOO* . The initiator radical then reacts with oxygen to produce a peroxyradical .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 42 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the thermal decomposition of BHT and BHTOOH . The thermal decomposition properties of BHT and BHTOOH were compared using the mini closed pressure vessel test (MCPVT) and differential scanning calorimetry (DSC) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 208.2967 . The compound has a normal boiling temperature, critical temperature, and critical pressure . It also has a boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, and critical density .

Mechanism of Action

The mechanism of action of “Peroxide, 1,1-dimethylethyl ethyl” involves the autoxidation with one radical X . In the first step, 1,4 Dioxan reacts with Dioxygen, resulting in an initiator radical and HOO* . In the second step, the initiator radical reacts with oxygen to produce a peroxyradical .

Future Directions

The future directions of “Peroxide, 1,1-dimethylethyl ethyl” research could involve further studies on its thermal stability and decomposition properties . Additionally, more research could be conducted on its potential applications in various fields .

Properties

IUPAC Name

2-ethylperoxy-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5-7-8-6(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKFBDXJQGPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066605
Record name Peroxide, 1,1-dimethylethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20396-54-7
Record name 1,1-Dimethylethyl ethyl peroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20396-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxide, 1,1-dimethylethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020396547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide, 1,1-dimethylethyl ethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxide, 1,1-dimethylethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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